molecular formula C9H6BrF3O B3043196 4-(Trifluoroacetyl)benzyl bromide CAS No. 78126-14-4

4-(Trifluoroacetyl)benzyl bromide

Cat. No.: B3043196
CAS No.: 78126-14-4
M. Wt: 267.04 g/mol
InChI Key: NPGJBWRAAZWXQD-UHFFFAOYSA-N
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Description

4-(Trifluoroacetyl)benzyl bromide is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a trifluoroacetyl group attached to a benzyl bromide moiety. This compound is known for its strong electrophilic properties, making it a valuable intermediate in various synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoroacetyl)benzyl bromide typically involves the bromination of 4-(Trifluoroacetyl)toluene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, thereby optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoroacetyl)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoroacetyl)benzyl bromide has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: Used in the modification of biomolecules for studying biological processes.

    Medicine: Plays a role in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoroacetyl)benzyl bromide involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoroacetyl group enhances its reactivity by stabilizing the transition state during nucleophilic substitution reactions. This compound can target various molecular pathways depending on the specific nucleophile it reacts with.

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoroacetyl)benzyl bromide is unique due to the presence of the trifluoroacetyl group, which significantly enhances its electrophilic properties compared to its analogs. This makes it particularly useful in reactions requiring strong electrophiles .

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-5-6-1-3-7(4-2-6)8(14)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGJBWRAAZWXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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